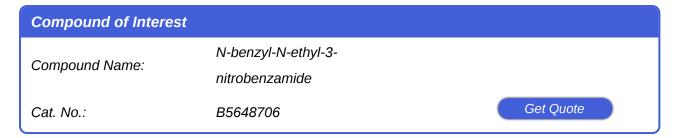


N-benzyl-N-ethyl-3-nitrobenzamide: A Technical Guide for Research Professionals

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Disclaimer: Information regarding the specific research chemical **N-benzyl-N-ethyl-3-nitrobenzamide** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for this compound and closely related analogs. The experimental protocols and potential biological activities described herein are largely extrapolated from research on structurally similar compounds and should be considered as a theoretical framework for investigation.

Introduction

N-benzyl-N-ethyl-3-nitrobenzamide is a substituted benzamide derivative. The benzamide functional group is a common scaffold in medicinal chemistry, and the presence of a nitro group suggests potential for various chemical and biological activities. This document aims to provide a technical overview of its known properties, a proposed synthetic route, and a discussion of its potential as a research chemical, drawing parallels with related compounds.

Physicochemical Properties

Quantitative data for **N-benzyl-N-ethyl-3-nitrobenzamide** is not widely published. The following table summarizes computed and available data for this compound and its close structural relatives.



Property	N-benzyl-N-ethyl-3- nitrobenzamide (Predicted)	N-benzyl-3- nitrobenzamide[1]	N-benzyl-N-methyl- 3- nitrobenzamide[2]
Molecular Formula	C16H16N2O3	C14H12N2O3[1]	C15H14N2O3
Molecular Weight	284.31 g/mol	256.26 g/mol	270.28 g/mol
CAS Number	Not available	7595-68-8	195140-22-8[2]
Boiling Point	Not available	Not available	461.4±38.0 °C (Predicted)[2]
Density	Not available	Not available	1.243±0.06 g/cm ³ (Predicted)[2]
рКа	Not available	Not available	-2.29±0.70 (Predicted) [2]
XLogP	Not available	2.1[1]	Not available

Proposed Synthesis

A plausible synthetic route for **N-benzyl-N-ethyl-3-nitrobenzamide** involves the acylation of N-ethylbenzylamine with 3-nitrobenzoyl chloride. This is a standard method for amide bond formation.

Experimental Protocol: Synthesis of N-benzyl-N-ethyl-3-nitrobenzamide

Materials:

- 3-Nitrobenzoyl chloride
- N-Ethylbenzylamine
- Triethylamine (or another non-nucleophilic base)
- Dichloromethane (DCM) or a similar aprotic solvent



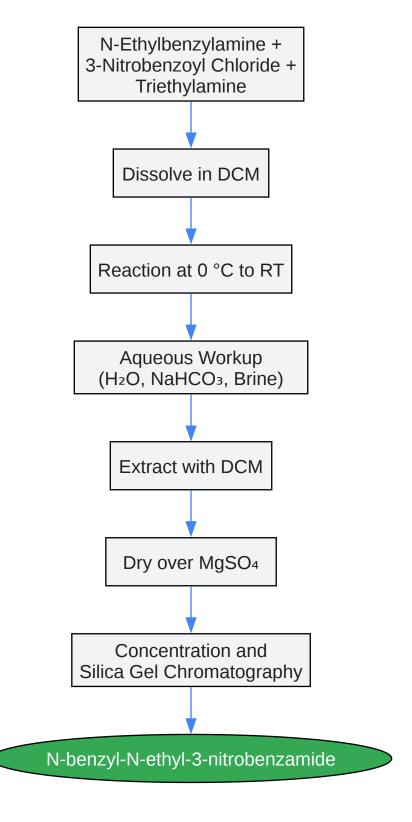
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- · Hexanes and Ethyl Acetate for elution

Procedure:

- Dissolve N-ethylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Dissolve 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.
- Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-N-ethyl-3-nitrobenzamide.

Synthesis Workflow Diagram





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Caption: Proposed synthesis workflow for N-benzyl-N-ethyl-3-nitrobenzamide.



Potential Research Applications and Biological Significance

While no specific biological activity has been reported for **N-benzyl-N-ethyl-3-nitrobenzamide**, the structural motifs present in the molecule suggest several avenues for investigation.

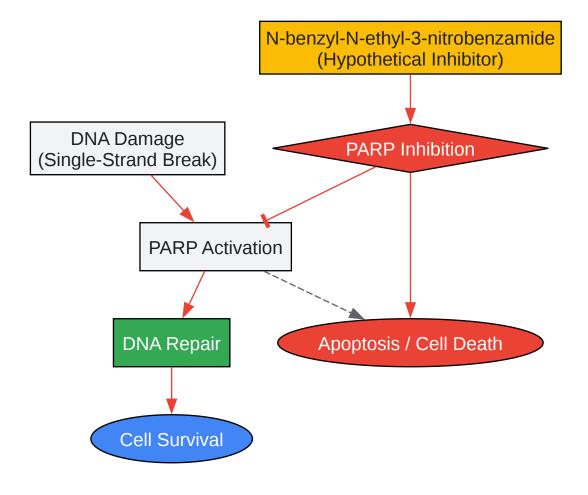
- Enzyme Inhibition: Benzamide derivatives are known to inhibit various enzymes. For instance, poly(ADP-ribose) polymerase (PARP) inhibitors often contain a benzamide core.
 The nitro group can also be involved in interactions with enzyme active sites.
- Antimicrobial Activity: Nitroaromatic compounds are a class of antimicrobial agents. The nitro
 group can be reduced by microbial nitroreductases to form cytotoxic radical species.
- Kinase Inhibition: Substituted benzamides have been explored as kinase inhibitors in cancer research. The specific substitution pattern on the aromatic rings would determine the target kinases.
- Central Nervous System (CNS) Activity: The benzamide scaffold is present in several CNSactive drugs, including antipsychotics and antiemetics.

Hypothetical Signaling Pathway Involvement

Given the prevalence of benzamides as PARP inhibitors, a hypothetical involvement of **N-benzyl-N-ethyl-3-nitrobenzamide** in the DNA damage response pathway can be postulated. PARP enzymes are crucial for repairing single-strand DNA breaks. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality.

Hypothetical PARP Inhibition Pathway





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Caption: Hypothetical mechanism of action via PARP inhibition.

Conclusion and Future Directions

N-benzyl-N-ethyl-3-nitrobenzamide is a research chemical with limited characterization in the scientific literature. Its structural features suggest potential for biological activity, particularly in areas such as enzyme inhibition and antimicrobial research. The proposed synthesis provides a straightforward route to obtain this compound for further investigation.

Future research should focus on:

- Chemical Characterization: Full analytical characterization, including NMR, mass spectrometry, and X-ray crystallography.
- In Vitro Screening: Screening against a panel of enzymes (e.g., PARPs, kinases) and microbial strains to identify potential biological targets.



- Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

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